3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

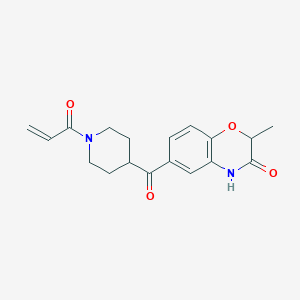

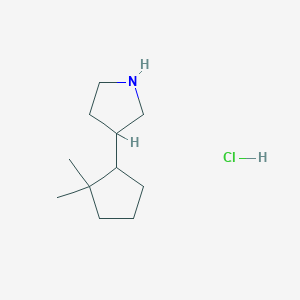

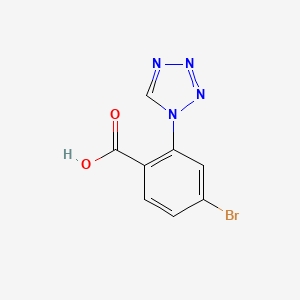

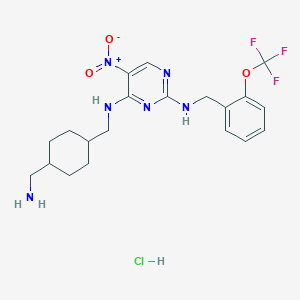

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1909305-83-4 . It has a molecular weight of 203.76 and its IUPAC name is 3-(2,2-dimethylcyclopentyl)pyrrolidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride is1S/C11H21N.ClH/c1-11(2)6-3-4-10(11)9-5-7-12-8-9;/h9-10,12H,3-8H2,1-2H3;1H . This indicates the presence of a pyrrolidine ring attached to a 2,2-dimethylcyclopentyl group. Physical And Chemical Properties Analysis

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 203.76 and its molecular formula is C11H22ClN .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

- Catalytic Applications : Pyrrolidine and its derivatives serve as catalysts in various chemical reactions, including acylation of inert alcohols and phenols, indicating their versatility in organic synthesis (Liu, Ma, Liu, & Wang, 2014). The detailed mechanism explored in these studies sheds light on their potential as recyclable catalysts, demonstrating their efficiency and sustainability in chemical processes.

Building Blocks in Organic Synthesis

Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, such as indolizines, oxazino[2,3-a]isoquinolines, and pyrrolo[2,1-a]isoquinolines, showcases the utility of pyridine and pyrrolidine derivatives in constructing complex molecular structures (Yavari, Sabbaghan, & Hossaini, 2006). These compounds have potential applications in pharmaceuticals and materials science.

Derivatives as Synthesis Intermediates : The creation of fused pyridines and the development of novel building blocks for synthesizing formylated purine isosteres from reactions involving dichloroacetyl and pyrrolidine derivatives underline the role of these compounds in expanding the toolkit for organic synthesis (Iaroshenko et al., 2011).

Photophysical Properties and Material Science

- Photophysical Studies : Research on cyclopalladated complexes of benzothiadiazoles, involving reactions with pyridine, highlights the exploration of photophysical properties of pyrrolidine-related complexes. These studies provide insights into their potential use in materials science, particularly in light-emitting devices (Mancilha et al., 2011).

Heterocyclic Chemistry and Biological Effects

- Heterocyclic Chemistry : The study of pyrrolidines, including their synthesis and reaction mechanisms, contributes to our understanding of heterocyclic chemistry. Investigations into the [3+2] cycloaddition reactions of N-methyl azomethine ylide with various substrates demonstrate the synthetic utility of pyrrolidine derivatives in creating bioactive molecules (Żmigrodzka et al., 2022).

While these applications do not directly mention 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride, they illustrate the broader relevance of pyrrolidine derivatives in scientific research. These compounds play crucial roles in catalysis, organic synthesis, photophysics, and the development of new materials and bioactive molecules. Further research could uncover specific applications of 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride within these or other scientific domains.

References (Sources):

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Propiedades

IUPAC Name |

3-(2,2-dimethylcyclopentyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-11(2)6-3-4-10(11)9-5-7-12-8-9;/h9-10,12H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADMZNMHWMDIRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C2CCNC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2762308.png)

![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone](/img/structure/B2762310.png)

![Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2762312.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2762314.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2762325.png)